4-amino-3-ethyl-N-(3-methoxypropyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-3-ethyl-N-(3-methoxypropyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-ethyl-N-(3-methoxypropyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Attachment of the Ethyl and Methoxypropyl Groups: These groups can be attached through alkylation reactions using appropriate alkyl halides.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the thiazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-ethyl-N-(3-methoxypropyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or other functional groups.
Substitution: The amino and methoxypropyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-ethyl-N-(3-methoxypropyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Lacks the methoxypropyl group.
4-amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Has a methyl group instead of an ethyl group.
4-amino-3-ethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Contains an oxo group instead of a thioxo group.
Uniqueness
The presence of the methoxypropyl group and the specific substitution pattern on the thiazole ring make 4-amino-3-ethyl-N-(3-methoxypropyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide unique. These structural features may contribute to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C10H17N3O2S2 |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-amino-3-ethyl-N-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H17N3O2S2/c1-3-13-8(11)7(17-10(13)16)9(14)12-5-4-6-15-2/h3-6,11H2,1-2H3,(H,12,14) |
InChI Key |
GFOXVQCWTVCHFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(SC1=S)C(=O)NCCCOC)N |
Origin of Product |
United States |
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